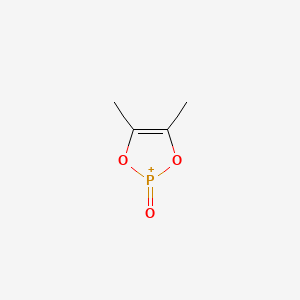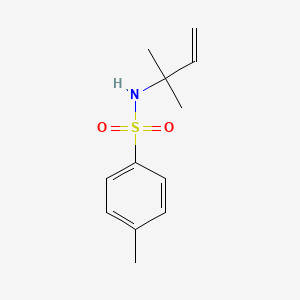
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes two oxygen atoms and one phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine . This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranes.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one of the substituents on the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of phosphoranes with phosphorus-oxygen bonds.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phospholanes.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its unique structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Similar in structure but contains a chlorine atom instead of a methyl group.
4,5-Dimethyl-2-(2-oxo-1,2-diphenylethoxy)-1,3,2-dioxaphospholane: Contains additional phenyl groups.
Uniqueness
4,5-Dimethyl-2-oxo-2H-1,3,2-dioxaphosphol-2-ium is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87905-71-3 |
|---|---|
Molekularformel |
C4H6O3P+ |
Molekulargewicht |
133.06 g/mol |
IUPAC-Name |
4,5-dimethyl-1,3,2-dioxaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C4H6O3P/c1-3-4(2)7-8(5)6-3/h1-2H3/q+1 |
InChI-Schlüssel |
ZJMWVNNHMBKFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(O[P+](=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-3,5-dibromo-L-tyrosyl-D-threonine](/img/structure/B14390992.png)



![1-[(2-Chlorophenyl)(diphenyl)methyl]pyridin-4(1H)-one](/img/structure/B14391023.png)


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)

![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

